molecular formula C17H13NO4 B2575946 Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate CAS No. 770711-44-9

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2575946
CAS No.: 770711-44-9
M. Wt: 295.294
InChI Key: XWBULOZGQDCZEE-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate” is a compound that belongs to the class of 2-oxo-1,2-dihydroquinoline-3-carboxylates . These compounds are known for their potential biological activities and are often used in the synthesis of various biologically active structures .


Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . For instance, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesis process involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester .


Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by means of elemental analysis, 1 H NMR, 13 C NMR, LC/MS and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group is often observed .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This leads to the formation of heterocyclic enamines .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, the melting point, yield, and NMR data can be obtained .

Scientific Research Applications

  • Synthetic Processes and Structural Analysis :

    • Kovalenko et al. (2020) investigated the consecutive alkylation of a related compound, 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is structurally similar to Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate. This study aimed to establish the regioselectivity of the reaction for reliable design and synthesis of combinatorial libraries. The structural analysis of the synthesized compounds was done using various techniques like NMR, LC/MS, and single-crystal X-ray diffraction (Kovalenko et al., 2020).
  • Biological Activities :

    • Ukrainets et al. (2014) conducted a study on a compound structurally related to this compound, focusing on its antihypoxic properties. They synthesized a series of N-R-amides derived from this compound and found that several of these amides showed high antihypoxic effects, suggesting their potential use as antioxidants (Ukrainets et al., 2014).
    • Another study by Fathalla and Pazdera (2017) involved the synthesis of piperazine substituted quinolones, derived from a compound similar to this compound. The study indicated potential applications in medicinal chemistry (Fathalla & Pazdera, 2017).
  • Potential for Hepatitis B Virus Inhibition :

    • The study by Kovalenko et al. (2020) also included molecular docking simulations indicating that the compounds synthesized could be considered as potent inhibitors of Hepatitis B Virus replication. This was further confirmed by experimental in vitro biological studies, which demonstrated high inhibition of HBV replication at 10 µM concentration (Kovalenko et al., 2020).

Future Directions

The future directions in the research of these compounds could involve the development of new biologically active structures . For instance, they could be used in the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . Further ex vivo and in vivo models could also be established to evaluate the safety of these compounds .

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)14-15(19)12-9-5-6-10-13(12)18(16(14)20)11-7-3-2-4-8-11/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBULOZGQDCZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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